molecular formula C15H24N4OS2 B14746572 Theophylline, 8-octylthio-6-thio- CAS No. 4791-40-6

Theophylline, 8-octylthio-6-thio-

Cat. No.: B14746572
CAS No.: 4791-40-6
M. Wt: 340.5 g/mol
InChI Key: XNSPJKAHKOGEEA-UHFFFAOYSA-N
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Description

Theophylline, 8-octylthio-6-thio-, is a derivative of theophylline, a well-known methylxanthine used primarily for its bronchodilator effects. This compound has the molecular formula C15H24N4OS2 and is characterized by the presence of octylthio and thio groups at the 8th and 6th positions, respectively .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of theophylline with octylthiol and a sulfurizing agent under controlled conditions . The reaction is usually carried out in a suitable solvent, such as acetonitrile, and may require the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of theophylline, 8-octylthio-6-thio-, follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Theophylline, 8-octylthio-6-thio-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of theophylline .

Scientific Research Applications

Theophylline, 8-octylthio-6-thio-, has a wide range of scientific research applications:

Mechanism of Action

Theophylline, 8-octylthio-6-thio-, exerts its effects primarily through the inhibition of phosphodiesterase enzymes, leading to an increase in intracellular cyclic AMP levels. This results in the relaxation of smooth muscle, particularly in the bronchi, and has anti-inflammatory effects. The compound also acts as an adenosine receptor antagonist, further contributing to its bronchodilator and anti-inflammatory properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Theophylline, 8-octylthio-6-thio-, is unique due to its specific modifications, which enhance its lipophilicity and potentially alter its pharmacokinetic and pharmacodynamic properties. These modifications may result in improved efficacy and reduced side effects compared to its parent compound, theophylline .

Properties

CAS No.

4791-40-6

Molecular Formula

C15H24N4OS2

Molecular Weight

340.5 g/mol

IUPAC Name

1,3-dimethyl-8-octylsulfanyl-6-sulfanylidene-7H-purin-2-one

InChI

InChI=1S/C15H24N4OS2/c1-4-5-6-7-8-9-10-22-14-16-11-12(17-14)18(2)15(20)19(3)13(11)21/h4-10H2,1-3H3,(H,16,17)

InChI Key

XNSPJKAHKOGEEA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCSC1=NC2=C(N1)C(=S)N(C(=O)N2C)C

Origin of Product

United States

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